Propofol-d17
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Overview
Description
Propofol-d17 is a deuterium-labeled analog of propofol, a widely used intravenous anesthetic agent. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to study the pharmacokinetics and metabolic pathways of propofol, as deuterium can be detected using various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propofol-d17 is typically synthesized using a hydrogen-deuterium exchange reaction. The process involves reacting propofol with deuterium gas under specific conditions to replace the hydrogen atoms with deuterium . The reaction is carried out in the presence of a catalyst, often palladium on carbon, at elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high-pressure deuterium gas and ensure efficient hydrogen-deuterium exchange. The final product is purified using standard techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propofol-d17, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted phenols .
Scientific Research Applications
Propofol-d17 is extensively used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion
Neuroscience Research: This compound is used to study the effects of propofol on neuronal activity and its interactions with GABA receptors
Analytical Chemistry: It serves as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the quantification of propofol and its metabolites.
Drug Development: The compound is used in the development of new anesthetic agents and to understand the metabolic pathways of existing drugs
Mechanism of Action
Propofol-d17 exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to an increase in chloride ion conductance, resulting in hyperpolarization of neuronal membranes and inhibition of neuronal firing . Additionally, this compound interacts with other ion channels and transport proteins, contributing to its anesthetic and sedative effects .
Comparison with Similar Compounds
Similar Compounds
Propofol: The non-deuterated form of propofol, widely used as an anesthetic.
Propofol beta-D-glucuronide: A metabolite of propofol that is conjugated with glucuronic acid.
Propofol-d17 beta-D-glucuronide: A deuterium-labeled analog of propofol beta-D-glucuronide.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and analytical applications. The presence of deuterium atoms allows for more accurate tracking and quantification in biological systems compared to non-deuterated compounds .
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
195.37 g/mol |
IUPAC Name |
3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
InChI Key |
OLBCVFGFOZPWHH-ACWNEFEHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O |
Origin of Product |
United States |
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